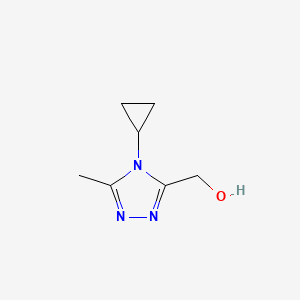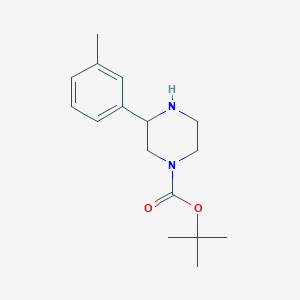
(4-ciclopropil-5-metil-4H-1,2,4-triazol-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1432681-11-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is 1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, and a triazole ring in the molecule .It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Los derivados del 1,2,4-triazol han sido estudiados ampliamente por sus propiedades antibacterianas. Se sabe que exhiben una actividad significativa contra una variedad de cepas bacterianas. El anillo triazol puede incorporarse en moléculas que se dirigen a bacterias de prioridad crítica como Acinetobacter baumannii resistente a carbapenem y Pseudomonas aeruginosa, así como Enterobacteriaceae resistentes a carbapenemes y cefalosporinas de tercera generación . Estos compuestos son cruciales en la lucha continua contra las bacterias resistentes a los antibióticos.
Medicamentos Antifúngicos
Los derivados del triazol como itraconazol, posaconazol y voriconazol están bien establecidos en la terapia clínica por sus efectos antifúngicos. La capacidad del núcleo del triazol para interactuar con las enzimas fúngicas lo convierte en un componente eficaz en el desarrollo de nuevos fármacos antifúngicos . Esto es particularmente importante dada la creciente incidencia de infecciones fúngicas y resistencia a los medicamentos existentes.
Agentes Anticancerígenos
La flexibilidad estructural del anillo 1,2,4-triazol permite la creación de compuestos con posibles propiedades anticancerígenas. Los nuevos derivados del triazol han mostrado actividades citotóxicas prometedoras contra varias líneas celulares cancerosas, incluyendo MCF-7 (cáncer de mama), Hela (cáncer de cuello uterino) y A549 (cáncer de pulmón) . Estos compuestos ofrecen esperanza para el desarrollo de terapias contra el cáncer más selectivas y menos tóxicas.
Terapéutica Antiviral
Los derivados del triazol también se han utilizado en fármacos antivirales como ribavirina. El anillo triazol puede modificarse para mejorar su interacción con las enzimas virales, lo que potencialmente lleva al desarrollo de nuevos agentes antivirales que pueden combatir una gama de infecciones virales .
Formulaciones Antimigrañosas
El derivado del triazol rizatriptán es un ejemplo de un compuesto utilizado en el tratamiento de las migrañas. Al dirigirse a los receptores de serotonina, los compuestos a base de triazol pueden diseñarse para aliviar los síntomas de las migrañas, ofreciendo alivio a quienes sufren esta condición debilitante .
Fármacos Anxiolíticos y Antidepresivos
Compuestos como alprazolam y trazodona contienen el anillo triazol y se utilizan para tratar la ansiedad y la depresión, respectivamente. La interacción del núcleo del triazol con los receptores de neurotransmisores en el cerebro destaca su potencial en el desarrollo de nuevos medicamentos psiquiátricos .
Terapias Hormonales
El anillo triazol está presente en terapias hormonales como letrozol y anastrozol, que se utilizan en el tratamiento del cáncer de mama. Estos compuestos inhiben la enzima aromatasa, reduciendo la producción de estrógeno y, por lo tanto, el crecimiento de tumores sensibles a las hormonas .
Fungicidas Agrícolas
Más allá de las aplicaciones médicas, los derivados del triazol también se utilizan como fungicidas en la agricultura. Ayudan a proteger los cultivos al inhibir el crecimiento de patógenos fúngicos, asegurando la seguridad alimentaria y la sostenibilidad agrícola .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through similar mechanisms . .
Biochemical Pathways
Some 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting potential involvement in pathways related to cell proliferation and survival.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities , suggesting potential anti-tumor effects.
Análisis Bioquímico
Biochemical Properties
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction .
Cellular Effects
The effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression profiles. Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism, which can be leveraged for therapeutic purposes .
Transport and Distribution
The transport and distribution of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall efficacy and potential side effects. Understanding its transport and distribution is essential for optimizing its therapeutic applications .
Subcellular Localization
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets .
Propiedades
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMQPPXFQVYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)




![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)




![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

